(2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid
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Overview
Description
(2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid, also known as AMCA, is a synthetic amino acid derivative that has been extensively studied for its potential applications in various scientific research fields.
Mechanism Of Action
(2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid exerts its antioxidant and anti-inflammatory effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway regulates the expression of various antioxidant and anti-inflammatory genes, leading to a reduction in oxidative stress and inflammation.
Biochemical And Physiological Effects
(2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress and inflammation, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. Additionally, (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid in lab experiments is its stability and solubility in water, which makes it easy to handle and administer. Additionally, (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid has low toxicity and is well-tolerated in animal models. However, one limitation of using (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid in lab experiments is its high cost, which may limit its widespread use.
Future Directions
There are several future directions for the study of (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid. One potential direction is the development of (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid and to identify potential targets for its therapeutic effects. Finally, the development of more cost-effective methods for the synthesis of (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid may increase its accessibility and use in scientific research.
Synthesis Methods
(2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid is synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of L-cysteine with N-methylcarbamoyl chloride to produce N-methylcarbamoyl-L-cysteine. This intermediate product is then reacted with N-Boc-L-aspartic acid anhydride to produce N-Boc-L-aspartyl-L-cysteine methyl ester. The final step involves the deprotection of the Boc group using trifluoroacetic acid to produce (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid.
Scientific Research Applications
(2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid has been studied extensively for its potential applications in various scientific research fields, including biochemistry, pharmacology, and toxicology. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases. Additionally, (2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid has been studied for its potential use as a probe in mass spectrometry-based proteomics.
properties
CAS RN |
125974-20-1 |
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Product Name |
(2S)-2-Amino-4-(((1S)-1-(methoxycarbonylmethylcarbamoyl)-2-(methylcarbamoylsulfanyl)ethyl)carbamoyl)butanoic acid |
Molecular Formula |
C13H22N4O7S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H22N4O7S/c1-15-13(23)25-6-8(11(20)16-5-10(19)24-2)17-9(18)4-3-7(14)12(21)22/h7-8H,3-6,14H2,1-2H3,(H,15,23)(H,16,20)(H,17,18)(H,21,22)/t7-,8-/m0/s1 |
InChI Key |
NXPNXQKWYNRVBX-YUMQZZPRSA-N |
Isomeric SMILES |
CNC(=O)SC[C@@H](C(=O)NCC(=O)OC)NC(=O)CC[C@@H](C(=O)O)N |
SMILES |
CNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)O)N |
Canonical SMILES |
CNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)O)N |
sequence |
XXG |
synonyms |
S-(N-METHYLCARBAMOYL)GLUTATHIONEMONOMETHYLESTER |
Origin of Product |
United States |
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